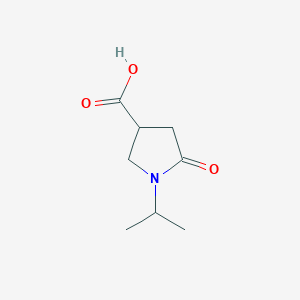

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWIPHFVESIOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389947 | |

| Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299920-47-1 | |

| Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative. While specific literature detailing the synthesis of this exact molecule is not prevalent, a well-established and robust synthetic pathway can be extrapolated from the synthesis of analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids. The primary and most direct route involves the aza-Michael addition of a primary amine to itaconic acid.

This document outlines the core synthesis pathway, provides a detailed, representative experimental protocol, summarizes quantitative data from analogous syntheses, and includes visualizations to aid in the understanding of the chemical transformations.

Core Synthesis Pathway: Aza-Michael Addition

The most common and efficient method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the reaction of a primary amine with itaconic acid.[1][2][3][4] This reaction proceeds via a conjugate addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

The general reaction is as follows:

-

Reactants: A primary amine (in this case, isopropylamine) and itaconic acid.

-

Mechanism: The reaction is an aza-Michael addition followed by an intramolecular amidation (lactamization).

-

Conditions: The reaction is typically carried out by refluxing the reactants in a suitable solvent, often water, or in some cases, under solvent-free conditions at elevated temperatures.[2][3]

The proposed synthesis of this compound follows this established pathway.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a 1-substituted-5-oxopyrrolidine-3-carboxylic acid, adapted from the synthesis of an analogous compound.[3] This protocol can be directly applied to the synthesis of the target molecule by substituting the specified amine with isopropylamine.

Materials:

-

Itaconic acid

-

Isopropylamine

-

Deionized water

-

5% Sodium hydroxide solution

-

Hydrochloric acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

A mixture of itaconic acid (1 equivalent) and isopropylamine (0.9 equivalents) is refluxed in water (approximately 2.3 mL per gram of itaconic acid) for 2-12 hours.[3][5]

-

After reflux, the reaction mixture is cooled to room temperature, which should induce the precipitation of the crude product.

-

The crystalline precipitate is collected by filtration and washed with cold water.

-

For purification, the crude product is dissolved in an aqueous 5% sodium hydroxide solution.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with hydrochloric acid to a pH of 2.

-

The resulting purified precipitate of this compound is collected by filtration, washed with water, and dried.

Quantitative Data from Analogous Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of various 1-substituted-5-oxopyrrolidine-3-carboxylic acids, demonstrating the general applicability and efficiency of this synthetic method.

| N-Substituent | Starting Amine | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 4-Acetamidophenyl | N-(4-aminophenyl)acetamide | Water | 12 h | 96 | - | [6] |

| 2-Hydroxy-5-methylphenyl | 2-Amino-4-methylphenol | Water | 2 h | 88 | 172-173 | [3] |

| 2-Hydroxyphenyl | o-Aminophenol | Water | 12 h | 74.4 | 178-179 | [7] |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the aza-Michael addition of isopropylamine to itaconic acid, followed by intramolecular cyclization. This method is well-documented for a variety of N-substituted analogues and is characterized by its simplicity, high yields, and straightforward purification procedures. The provided representative protocol and workflow diagrams offer a solid foundation for researchers and drug development professionals to successfully synthesize this and related compounds. Further optimization of reaction times and purification methods may be explored to enhance yield and purity for specific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, a scaffold of significant interest in medicinal chemistry and drug development. This document details the key synthetic routes, provides specific experimental protocols, and presents quantitative data in a structured format to facilitate comparison and application in a research setting.

Core Synthetic Strategies

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids predominantly relies on the cyclocondensation reaction between a primary amine and a suitable four-carbon dicarboxylic acid derivative. The most common and direct approach involves the reaction of a primary amine with itaconic acid. An alternative multistep approach involves the reaction of an aromatic aldehyde, an amine, and succinic anhydride. These methods provide a versatile platform for the introduction of a wide range of substituents at the 1-position of the pyrrolidinone ring.

Synthesis via Itaconic Acid

The reaction of a primary amine with itaconic acid is a straightforward and widely used method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. The reaction proceeds through a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization to form the lactam ring. This reaction can be performed under various conditions, including refluxing in water or solvent-free conditions at elevated temperatures.[1][2][3]

Caption: General reaction scheme for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids from a primary amine and itaconic acid.

Synthesis via Succinic Anhydride and Aldehydes

A multi-component reaction involving an aromatic aldehyde, a primary amine (or a precursor like an acetohydrazide), and succinic anhydride provides an alternative route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[4][5] This approach allows for greater diversity in the substitution pattern of the final product.

Caption: Multi-component reaction pathway for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1-substituted 5-oxopyrrolidine-3-carboxylic acids reported in the literature.

Table 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids via Itaconic Acid

| 1-Substituent | Amine Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Acetamidophenyl | N-(4-aminophenyl)acetamide | Water | Reflux | 12 | 96 | [1] |

| 2-Hydroxy-5-methylphenyl | 2-Amino-4-methylphenol | Water | Reflux | 2 | 88 | [6] |

| 4-(Aminosulfonyl)phenyl | 4-Aminobenzenesulfonamide | Solvent-free | 140-165 | - | - | [2][3] |

Table 2: Synthesis of 1-Heteroaryl-5-oxopyrrolidine-3-carboxylic Acids via Itaconic Acid

| 1-Substituent | Amine Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-R-1,3,4-Thiadiazol-2-yl | 5-Substituted 1,3,4-thiadiazol-2-amines | Solvent-free or Acetic Acid | 140-150 | - | - | [3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Protocol 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[1]

Workflow:

Caption: Experimental workflow for the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Procedure:

-

A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.[1]

-

After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.[1]

-

The mixture is then cooled, and the resulting crystalline solid is collected by filtration.[1]

-

The solid is washed with water.[1]

-

For purification, the solid is dissolved in a 5% sodium hydroxide solution, filtered, and the filtrate is acidified with hydrochloric acid to a pH of 5 to precipitate the pure product.[1]

-

The final product is obtained as a white solid with a yield of 96%.[1]

Protocol 2: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid[6]

Procedure:

-

A mixture of 2-amino-4-methylphenol and itaconic acid in water is heated at reflux for 2 hours.[6]

-

The reaction mixture is then cooled, and the precipitated solid is filtered and washed with water to afford the target acid in an 88% yield.[6]

Protocol 3: General Procedure for the Synthesis of 2-Substituted-1-(acetamido)-5-oxopyrrolidine-3-carboxylic acid derivatives[5]

Procedure:

-

A hydrazide derivative (0.135 mol) and succinic anhydride (0.15 mol) are dissolved in anhydrous toluene (150 mL).[5]

-

The mixture is stirred under a nitrogen atmosphere for 24 hours at 40 °C.[5]

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the solid product is separated by filtration.[5]

-

The crude product is purified by extraction with ethyl acetate after the addition of sodium carbonate.[5]

This guide provides a foundational understanding of the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. The presented methodologies and experimental protocols offer a starting point for researchers to develop novel derivatives for various applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific substrates used.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, grounded in available data and contextualized by the broader class of N-substituted 5-oxopyrrolidine-3-carboxylic acids. While experimental data for this specific molecule is limited, this document extrapolates from closely related compounds to offer valuable insights for research and development.

Chemical Identity and Properties

This compound belongs to the family of pyroglutamic acid derivatives, which are known for their diverse biological activities. Below is a summary of its key identifiers and predicted physicochemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-(1-methylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid |

| CAS Number | 299920-47-1 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Note |

| Boiling Point | 358.3 ± 35.0 °C | Prediction based on computational models. |

| Density | 1.217 ± 0.06 g/cm³ | Prediction based on computational models. |

| pKa | 4.54 ± 0.20 | Prediction based on computational models. |

| Storage Temp. | 2-8°C | Recommended for maintaining chemical stability. |

Disclaimer: The quantitative data presented in Table 2 are predicted values from computational models and have not been experimentally verified. These values should be used as estimates for experimental design.

Synthesis and Characterization

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is generally achieved through the Michael addition of a primary amine to itaconic acid.[1] This reaction proceeds via the formation of a β-amino acid intermediate, which then undergoes intramolecular cyclization to form the pyrrolidinone ring.

General Experimental Protocol for Synthesis

While a specific protocol for this compound is not detailed in the literature, a representative procedure can be extrapolated from the synthesis of analogous compounds.[2][3]

Materials:

-

Itaconic acid

-

Isopropylamine

-

Water or an appropriate solvent (e.g., refluxing water or a high-boiling point organic solvent)

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (for purification)

Procedure:

-

A mixture of itaconic acid and a molar excess of isopropylamine in water is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to acidic (e.g., pH 1-2) with hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by filtration and washed with cold water.

-

For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution, treated to remove impurities, and then re-precipitated by acidification with hydrochloric acid.

-

The final product is collected by filtration, washed with water, and dried under vacuum.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques, based on data from analogous compounds:[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the isopropyl group protons, as well as the protons of the pyrrolidinone ring.

-

¹³C NMR would display resonances for the carbonyl carbons of the lactam and carboxylic acid, the carbons of the isopropyl group, and the carbons of the pyrrolidinone ring.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₈H₁₃NO₃) would be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-H stretches would be present.

-

Elemental Analysis: The percentage composition of carbon, hydrogen, and nitrogen would be determined to confirm the empirical formula.

Biological Activity and Potential Applications

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated:

-

Anticancer Activity: Certain derivatives have shown promising in vitro activity against various cancer cell lines.[2]

-

Antimicrobial Activity: A number of compounds in this class have been synthesized and evaluated for their efficacy against pathogenic bacteria.[5]

-

Analgesic and Antihypoxic Effects: Some 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been found to possess pain-relieving and oxygen-deprivation-protecting properties.[1]

-

Excitatory Amino Acid Antagonism: The parent compound, pyroglutamic acid, and some of its derivatives have been shown to act as antagonists at non-NMDA glutamate receptors, suggesting potential applications in neurological disorders.[6]

The biological activity is highly dependent on the nature of the substituent at the 1-position of the pyrrolidinone ring. The isopropyl group in the title compound provides a specific lipophilicity and steric profile that would influence its interaction with biological targets.

Future Research Directions

This technical guide highlights that while the foundational knowledge for this compound exists, there is a significant lack of specific experimental data. Future research should focus on:

-

Optimized Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and complete spectral characterization.

-

Physicochemical Profiling: Experimental determination of key properties such as melting point, boiling point, and solubility in various pharmaceutically relevant solvents.

-

Biological Screening: A comprehensive screening of the compound for various biological activities, including but not limited to anticancer, antimicrobial, and neurological effects.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by this compound to understand its therapeutic potential.

This foundational work is essential for unlocking the potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid. As a derivative of pyroglutamic acid, this compound holds potential interest in medicinal chemistry and drug development.[1][2][3] This document is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, physicochemical characteristics, and recommended experimental protocols for its analysis. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Introduction

This compound belongs to the family of pyroglutamic acid derivatives. Pyroglutamic acid, a cyclic lactam of glutamic acid, is a versatile chiral precursor in the synthesis of various bioactive molecules and natural products.[1][3] The introduction of an isopropyl group at the nitrogen of the pyrrolidinone ring and a carboxylic acid at the 3-position creates a molecule with specific stereochemical and electronic features that can influence its biological activity and pharmaceutical properties. This guide will systematically explore these features.

Nomenclature and Structure

-

Molecular Weight: 171.19 g/mol [6]

The structural framework consists of a five-membered lactam (pyrrolidinone) ring, which imparts a degree of rigidity to the molecule.[1] The isopropyl group on the nitrogen atom adds lipophilicity, while the carboxylic acid group provides a site for ionic interactions and hydrogen bonding, crucial for its solubility and potential biological target interactions.[9]

Figure 1: Chemical structure of this compound.

Physical Properties

A summary of the key physical properties is presented in the table below. Where experimental data is not publicly available, predicted values and qualitative descriptions are provided based on the compound's structure and comparison to similar molecules.

| Property | Value/Description |

| Molecular Formula | C₈H₁₃NO₃[6][8] |

| Molecular Weight | 171.19 g/mol [6] |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Melting Point | Not experimentally determined in available literature. Expected to be a relatively high melting solid due to the presence of the carboxylic acid and lactam groups, which can participate in intermolecular hydrogen bonding.[10] |

| Boiling Point | Not experimentally determined. Likely to decompose upon heating at atmospheric pressure before boiling. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is predicted to be moderate and pH-dependent due to the carboxylic acid group.[11][12][13] In basic aqueous solutions, it will likely be highly soluble due to the formation of the carboxylate salt. |

Chemical Properties

Acidity (pKa)

The primary acidic functional group is the carboxylic acid. The pKa value is a critical parameter for understanding its ionization state at different physiological pHs, which in turn affects its solubility, membrane permeability, and receptor binding. While the experimental pKa for this specific molecule is not documented, it can be estimated to be in the range of 3-5, typical for carboxylic acids. The electron-withdrawing effect of the adjacent lactam carbonyl group may slightly increase its acidity compared to a simple alkyl carboxylic acid.

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction.[9]

-

Lactam: The lactam ring is generally stable but can be hydrolyzed under strong acidic or basic conditions, leading to the opening of the ring to form the corresponding amino acid derivative.[14]

-

N-Isopropyl Group: The isopropyl group is chemically robust and not expected to participate in most common reactions under physiological conditions.

Stability

The compound is expected to be stable under standard laboratory conditions. However, as a pyroglutamic acid derivative, it may be susceptible to degradation under harsh pH conditions or elevated temperatures.[15] For long-term storage, a cool, dry, and dark environment is recommended.

Experimental Protocols

The following section outlines detailed, self-validating protocols for the experimental determination of key physical and chemical properties.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity.[16] A sharp melting range is characteristic of a pure crystalline solid, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[17]

-

Instrumentation: A digital melting point apparatus is used for accurate temperature control and observation.

-

Procedure:

-

An initial rapid heating is performed to determine an approximate melting range.[18]

-

A second, slower determination is conducted with a fresh sample, heating at a rate of 1-2 °C per minute starting from about 10-15 °C below the approximate melting point.[17]

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

-

-

Validation: The procedure is repeated at least twice to ensure reproducibility. The thermometer of the apparatus should be calibrated using certified standards.

Figure 2: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Rationale: Understanding the aqueous solubility is critical for drug development, as it influences bioavailability.[19] The solubility of an ionizable compound like a carboxylic acid is pH-dependent.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 8).

-

Procedure (Shake-Flask Method): [19]

-

An excess amount of this compound is added to a known volume of each buffer in a sealed flask.

-

The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[19]

-

Validation: The experiment should be performed in triplicate for each pH value to ensure the reliability of the results.

Determination of pKa

Rationale: The pKa value is essential for predicting the ionization state of the molecule at a given pH, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[20][21][22]

Methodology (Potentiometric Titration): [23]

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration:

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

-

Validation: The pH meter must be calibrated with standard buffers before the experiment. The concentration of the titrant should be accurately known. The determination should be repeated to ensure precision.[24]

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected characteristic spectroscopic features are outlined below based on its structure.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.[25]

-

Pyrrolidinone Ring Protons: Complex multiplets are expected for the protons on the pyrrolidinone ring.

-

Isopropyl Group Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the two methyl groups are anticipated.

¹³C NMR Spectroscopy

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region (160-185 ppm), corresponding to the lactam and carboxylic acid carbonyls.[25]

-

Pyrrolidinone Ring Carbons: Signals corresponding to the aliphatic carbons of the ring.

-

Isopropyl Group Carbons: Signals for the methine and methyl carbons.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3500 cm⁻¹.[25]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[25]

-

C=O Stretch (Lactam): A strong absorption typically in the range of 1650-1690 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.19).

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 mass units) and potentially the isopropyl group.[25]

Synthesis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can generally be achieved through the cyclization of itaconic acid with a primary amine, in this case, isopropylamine.[2] This reaction is typically carried out at elevated temperatures, sometimes with the addition of an acid catalyst.

Figure 3: General Synthetic Pathway.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. While some experimental data is not yet available in the public domain, this document offers a solid foundation for researchers by presenting predicted properties based on sound chemical principles and established experimental protocols for their determination. The structural features of this molecule, combining a rigid lactam core with a lipophilic isopropyl group and an acidic carboxylic acid, make it an interesting candidate for further investigation in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 299920-47-1 CAS MSDS (1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid CAS#: 299920-47-1 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. rroij.com [rroij.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 15. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. athabascau.ca [athabascau.ca]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. orgosolver.com [orgosolver.com]

- 22. pure.mpg.de [pure.mpg.de]

- 23. publications.africanscientistjournal.org [publications.africanscientistjournal.org]

- 24. echemi.com [echemi.com]

- 25. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

Navigating the Research Landscape of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS 299920-47-1) is limited. This guide provides a comprehensive overview based on available chemical data and extrapolates potential synthetic methods and biological relevance from closely related analogs within the 1-substituted 5-oxopyrrolidine-3-carboxylic acid class.

Core Compound Identification and Properties

This compound is a derivative of the pyrrolidinone core structure, a scaffold of significant interest in medicinal chemistry. Its fundamental physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 299920-47-1 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Canonical SMILES | CC(C)N1CC(CC1=O)C(=O)O |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of the title compound.

Materials:

-

Itaconic acid

-

Isopropylamine

-

Solvent (e.g., water, ethanol, or solvent-free)

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (for neutralization/workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent (e.g., water).

-

Amine Addition: To the stirred solution, add an equimolar amount of isopropylamine. The addition may be exothermic, and cooling might be necessary.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration.

-

Alternatively, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization. Acid-base extraction can also be employed: dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove impurities, and then acidify the aqueous layer to precipitate the product.

-

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

For Immediate Release

This technical guide provides an in-depth overview of the structure elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the analytical techniques and data interpretation required to confirm the molecular structure of this target compound.

Molecular Structure and Properties

This compound possesses a pyrrolidinone core, which is a common scaffold in a variety of biologically active molecules. The presence of an isopropyl group on the nitrogen atom and a carboxylic acid at the 3-position introduces specific stereochemical and electronic features that are crucial for its interaction with biological targets. The molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol .

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data for each of these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 12.5 (broad s) | Singlet | 1H | - | COOH |

| 4.15 | Septet | 1H | 6.8 | N-CH(CH₃)₂ |

| 3.50 | Multiplet | 1H | - | C3-H |

| 3.35 | Triplet | 2H | 7.5 | C2-H₂ |

| 2.70 | Multiplet | 2H | - | C4-H₂ |

| 1.15 | Doublet | 6H | 6.8 | N-CH(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C OOH |

| 172.0 | C =O (lactam) |

| 47.5 | N-C H(CH₃)₂ |

| 45.0 | C 2 |

| 38.0 | C 3 |

| 34.5 | C 4 |

| 20.0 | N-CH(C H₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 2970, 2880 | Medium | C-H stretch (Aliphatic) |

| 1730 | Strong | C=O stretch (Carboxylic acid) |

| 1680 | Strong | C=O stretch (Lactam) |

| 1410 | Medium | O-H bend (Carboxylic acid) |

| 1220 | Medium | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z | Interpretation |

| 172.0917 | [M+H]⁺ (Molecular Ion) |

| 154.0811 | [M+H - H₂O]⁺ |

| 128.0655 | [M+H - CO₂]⁺ |

| 114.0862 | [M+H - C₃H₇N]⁺ |

| 86.0600 | [C₄H₈NO]⁺ |

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically sufficient.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. A larger number of scans (e.g., 1024) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (approximately 1-2 mg) with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

-

Spectrum Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Mass Spectrum Acquisition : Introduce the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). Acquire the mass spectrum in positive ion mode.

-

Data Analysis : Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the structure elucidation of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for the structure elucidation of a novel organic compound.

A Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. It details the compound's chemical properties, a robust synthesis protocol, expected spectroscopic data for characterization, and a discussion of the biological significance of the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Compound Identification and Physicochemical Properties

This compound belongs to the class of N-substituted pyroglutamic acid analogs. The core structure is a five-membered lactam (pyrrolidinone) ring, which serves as a valuable scaffold in the development of novel therapeutic agents. The formal IUPAC name for this compound is 1-(propan-2-yl)-5-oxopyrrolidine-3-carboxylic acid .

A summary of its key identifiers and predicted physicochemical properties is presented below.

| Property | Value |

| IUPAC Name | 1-(propan-2-yl)-5-oxopyrrolidine-3-carboxylic acid |

| Synonyms | This compound |

| CAS Number | 299920-47-1 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Predicted Boiling Point | 358.3 ± 35.0 °C |

| Predicted Density | 1.217 ± 0.06 g/cm³ |

| Predicted pKa | 4.54 ± 0.20 |

Synthesis Protocol

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through a one-pot aza-Michael addition followed by intramolecular cyclization. The reaction involves the condensation of itaconic acid with a primary amine, in this case, isopropylamine.[1][2] This method is efficient and provides a direct route to the target compound.

-

Reagents and Materials:

-

Itaconic acid

-

Isopropylamine (or other primary amine)

-

Water (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Standard reflux apparatus

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve itaconic acid (1.5 equivalents) in water.

-

To this solution, add isopropylamine (1.0 equivalent) dropwise. The reaction is exothermic.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.[2][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Dilute the cooled solution with an aqueous 10% sodium hydroxide solution and stir.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate to a pH of approximately 2 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.[3]

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove residual salts.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

-

Spectroscopic Characterization

Structural confirmation of this compound is achieved through standard spectroscopic methods. The expected data, based on analyses of analogous compounds, are summarized below.[4][5]

| Technique | Characteristic Features |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, 1H (COOH proton).[5]~3.8-4.2 ppm: Septet, 1H (CH of isopropyl).~3.6-3.9 ppm: Multiplet, 2H (NCH₂ of ring).[5]~3.2-3.4 ppm: Multiplet, 1H (CH of ring).[5]~2.5-2.7 ppm: Multiplet, 2H (CH₂CO of ring).[5]~1.1-1.3 ppm: Doublet, 6H (CH₃ of isopropyl). |

| ¹³C NMR | ~174-176 ppm: Carbonyl carbon (COOH).[5]~171-173 ppm: Carbonyl carbon (lactam C=O).[2]~49-51 ppm: Methylene carbon (NCH₂).[5]~45-47 ppm: Methine carbon (CH of isopropyl).~35-37 ppm: Methine carbon (CH of ring).[5]~34-36 ppm: Methylene carbon (CH₂CO).[2]~19-21 ppm: Methyl carbons (CH₃ of isopropyl). |

| FT-IR (KBr, cm⁻¹) | ~2500-3300: Very broad O-H stretch (carboxylic acid dimer).~2970: C-H stretch (aliphatic).~1700-1730: Strong C=O stretch (carboxylic acid).[2]~1650-1680: Strong C=O stretch (lactam amide).[2] |

Biological Significance and Applications

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry due to its structural resemblance to pyroglutamic acid and its ability to act as a constrained analog of GABA. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities.

-

Antimicrobial and Anticancer Activity: Numerous studies have demonstrated that functionalizing the N-1 position and the C-3 carboxylic acid of the pyrrolidinone ring can lead to potent therapeutic agents. For example, derivatives bearing hydrazone and various heterocyclic moieties have shown significant in vitro activity against multidrug-resistant bacteria and human cancer cell lines.[2][4][6]

-

Neurological and Anti-inflammatory Effects: The core structure is associated with analgesic and antihypoxic effects.[1] Certain derivatives have been patented as potential treatments for Alzheimer's disease and inflammatory conditions.[1][7]

-

Versatile Chemical Intermediate: The carboxylic acid at the C-3 position and the lactam nitrogen at N-1 provide two reactive handles for chemical modification. This allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The N-isopropyl group in the target compound enhances lipophilicity compared to the unsubstituted parent molecule, which can be crucial for modulating pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details its physicochemical properties, a generalized synthesis protocol, and explores its potential biological significance based on related structures.

Core Molecular Data

This compound, identified by the CAS number 299920-47-1, is a derivative of the 5-oxopyrrolidine-3-carboxylic acid core structure.[1] The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H13NO3 | [1] |

| Molecular Weight | 171.20 g/mol | [1] |

| CAS Number | 299920-47-1 |

Synthesis and Characterization

General Experimental Protocol: Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Itaconic acid

-

Isopropylamine

-

High-purity water or an appropriate organic solvent (e.g., ethanol, toluene)

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent.

-

Amine Addition: To this solution, add a molar equivalent of isopropylamine.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This may involve recrystallization from an appropriate solvent or column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Caption: General workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have garnered significant interest in the field of drug discovery due to their diverse biological activities. Studies on analogous compounds suggest that this compound could be a scaffold for developing novel therapeutic agents.

Research on various substituted 5-oxopyrrolidine-3-carboxylic acids has revealed promising antimicrobial and anticancer properties. For instance, certain derivatives have shown efficacy against multidrug-resistant bacteria and various cancer cell lines. The biological activity is often attributed to the specific substituents on the pyrrolidinone ring and the carboxylic acid moiety.

While the direct interaction of this compound with specific signaling pathways has not been documented, a related 2-oxopyrrolidine derivative has been shown to modulate the Nrf-2 signaling pathway . This pathway is a critical regulator of cellular defense against oxidative stress. The activation of Nrf-2 can protect cells from damage induced by reactive oxygen species and is a therapeutic target for a range of diseases. This suggests that the broader class of oxopyrrolidine carboxylic acids may have the potential to interact with key cellular signaling cascades.

The diagram below illustrates a simplified representation of a potential drug discovery workflow starting from a lead compound like this compound.

Caption: A potential drug discovery workflow.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. Its core scaffold is present in various biologically active compounds, suggesting its potential as a building block for the synthesis of novel therapeutic agents. Future research should focus on developing a specific and optimized synthesis protocol, comprehensive characterization, and in-depth evaluation of its biological activities and mechanism of action.

References

Starting materials for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a key building block in the development of various pharmacologically active compounds. This document details the essential starting materials, a comprehensive experimental protocol, and presents relevant data in a clear, structured format for ease of comparison and implementation in a laboratory setting.

Core Synthesis Strategy: Michael Addition and Cyclization

The most direct and widely employed method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction of itaconic acid with a primary amine. This reaction proceeds via a tandem Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring. For the synthesis of the target compound, this compound, the key starting materials are itaconic acid and isopropylamine.

Starting Materials:

| Compound Name | Chemical Structure | Molar Mass ( g/mol ) | Key Role |

| Itaconic Acid | C₅H₆O₄ | 130.10 | Pyrrolidinone ring precursor |

| Isopropylamine | C₃H₉N | 59.11 | Introduces the N-isopropyl group |

Experimental Protocol

The following protocol is a generalized procedure derived from established methods for the synthesis of analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2][3][4] Optimization of reaction conditions may be necessary to achieve the highest yield and purity for this specific substrate.

Reaction Scheme:

A schematic of the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq) in a suitable solvent such as water or ethanol.

-

Addition of Amine: To the stirred solution, add isopropylamine (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) to yield the pure this compound.

Data Presentation

The following table summarizes typical quantitative data obtained from analogous syntheses of N-substituted 5-oxopyrrolidine-3-carboxylic acids. These values can serve as a benchmark for the synthesis of the target compound.

| N-Substituent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 4-Acetamidophenyl | Water | 12 | 96 | - | [3][4] |

| 2-Hydroxyphenyl | Water | 12 | 74.4 | 178-179 | [1][5] |

| 2-Hydroxy-5-methylphenyl | Water | - | - | - | [2] |

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

Workflow for the synthesis of this compound.

Mechanistic Pathway

The underlying mechanism involves a key Michael addition step followed by cyclization.

Simplified mechanistic pathway for the formation of the pyrrolidinone ring.

References

- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 5-Oxopyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, the 5-oxopyrrolidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the discovery, synthesis, and biological evaluation of novel 5-oxopyrrolidine derivatives, offering a comprehensive resource for professionals in the field of drug development. Recent studies have highlighted their potential as potent anticancer, antimicrobial, and anti-inflammatory agents, underscoring the significance of this versatile heterocyclic core.

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of newly synthesized 5-oxopyrrolidine derivatives against various cancer cell lines and bacterial strains. This data provides a clear comparative overview of the potency and spectrum of activity of these novel compounds.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives against Human Lung Adenocarcinoma (A549) Cells.

| Compound ID | Structure | Concentration (µM) | Cell Viability (%)[1] |

| 2 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 100 | ~82 |

| 4 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | 100 | ~80 |

| 18 | Derivative with free amino group | 100 | ~60 |

| 19 | Derivative with free amino group | 100 | ~55 |

| 20 | Bishydrazone with 2-thienyl fragments | 100 | ~45 |

| 21 | Bishydrazone with 5-nitrothienyl moieties | 100 | ~40 |

| 22 | Derivative with free amino group | 100 | ~50 |

| Cisplatin | Positive Control | 100 | ~35 |

Data is presented as the percentage of viable A549 cells after 24 hours of treatment, as determined by the MTT assay. Lower percentages indicate higher anticancer activity.

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentrations (MIC) of 5-Oxopyrrolidine Derivatives against Staphylococcus aureus.

| Compound ID | Structure | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. Multidrug-Resistant S. aureus[2] |

| Hydrazone with benzylidene moiety | N/A | 3.9[3] | N/A |

| Hydrazone with 5-nitrothien-2-yl fragment | N/A | <7.8[3] | N/A |

| Compound 21 | Bishydrazone with 5-nitrothienyl moieties | N/A | 1-8 |

| Cefuroxime | Positive Control | 7.8[3] | N/A |

| Vancomycin | Positive Control | N/A | 1-2 |

MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the protocols for the synthesis of the 5-oxopyrrolidine core and the subsequent biological assays.

General Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid

This procedure describes the initial synthesis of the 5-oxopyrrolidine core structure, which serves as a versatile intermediate for further derivatization.

Procedure:

-

A mixture of itaconic acid (0.75 mol) and an appropriately substituted 2-aminophenol (0.5 mol) is dissolved in water (200 mL).

-

The reaction mixture is heated at reflux for 24 hours.

-

After cooling to room temperature, the solution is diluted with 10% aqueous NaOH solution (300 mL) and heated to reflux, then cooled to 20 °C.

-

The solution is filtered, and the filtrate is acidified with HCl to a pH of 2.

-

The resulting precipitate, the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration, washed with water, and dried.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

-

Human lung adenocarcinoma A549 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

The growth medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for another 24 hours.

-

Four hours prior to the completion of the incubation period, 10 µL of MTT solution (10 mg/mL) is added to each well.

-

After the full incubation time, 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) is added to each well and incubated overnight at room temperature to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Each well of the microtiter plate is inoculated with the bacterial suspension.

-

The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental processes involved in the discovery of these novel derivatives, the following diagrams have been generated using the DOT language.

Caption: Workflow from synthesis to lead identification.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

Spectroscopic Profile of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 299920-47-1). Due to the limited availability of public experimental data for this specific molecule, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and by analysis of structurally similar compounds. This guide is intended to support researchers in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₃NO₃

-

Molecular Weight: 171.19 g/mol

-

CAS Number: 299920-47-1

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are derived from the analysis of the fundamental spectroscopic properties of the pyrrolidinone core, the carboxylic acid moiety, and the N-isopropyl substituent.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Isopropyl Methine (-CH(CH₃)₂) | 4.0 - 4.5 | Septet | 1H |

| Pyrrolidinone Methine (-CH-) | 3.0 - 3.5 | Multiplet | 1H |

| Pyrrolidinone Methylene (-CH₂-N) | 3.2 - 3.8 | Multiplet | 2H |

| Pyrrolidinone Methylene (-CH₂-CO) | 2.5 - 2.9 | Multiplet | 2H |

| Isopropyl Methyl (-CH(CH₃)₂) | 1.1 - 1.3 | Doublet | 6H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 170 - 180 |

| Lactam Carbonyl (-CO-N) | 170 - 175 |

| Isopropyl Methine (-CH(CH₃)₂) | 45 - 55 |

| Pyrrolidinone Methine (-CH-) | 40 - 50 |

| Pyrrolidinone Methylene (-CH₂-N) | 40 - 50 |

| Pyrrolidinone Methylene (-CH₂-CO) | 30 - 40 |

| Isopropyl Methyl (-CH(CH₃)₂) | 18 - 22 |

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| Carboxylic Acid C=O Stretch | 1700 - 1730 | Strong |

| Lactam C=O Stretch | 1670 - 1700 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound. These are based on standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shift of the labile carboxylic acid proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and provide information about the number of attached protons to each carbon.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: Analgesic and Antihypoxic Effects of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Substituted 5-oxopyrrolidine-3-carboxylic acids represent a class of heterocyclic compounds with demonstrated potential in medicinal chemistry. Research indicates that these scaffolds possess both analgesic and antihypoxic properties, making them attractive candidates for further investigation in the development of novel therapeutics for pain management and conditions involving oxygen deprivation. This guide provides a comprehensive overview of the current state of knowledge, including synthesis, qualitative biological activities, detailed experimental protocols for quantitative assessment, and relevant signaling pathways. While specific quantitative data for analgesic and antihypoxic efficacy is not widely available in publicly accessible literature, this document furnishes the necessary methodological framework to facilitate such investigations.

Core Compound Structure and Synthesis

The foundational structure of the compounds discussed herein is the 5-oxopyrrolidine-3-carboxylic acid core, with substitutions at the 1-position of the pyrrolidine ring.

General Synthesis:

1-Substituted 5-oxopyrrolidine-3-carboxylic acids are typically synthesized via the cyclization of 2-methylenesuccinic acid (itaconic acid) with a primary amine (aliphatic, aromatic, or heterocyclic).[1] The reaction involves a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular condensation to form the 5-oxopyrrolidine ring.

Biological Activity

Analgesic Effects

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess analgesic effects of varying intensity.[1] Qualitative studies suggest that the nature of the substituent at the 1-position significantly influences the analgesic activity. Compounds featuring an aromatic or heterocyclic radical at the 1-position have demonstrated slightly greater analgesic properties compared to those with aliphatic substituents.[1]

Antihypoxic Effects

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been associated with antihypoxic activity.[1] These compounds are of interest for their potential to protect cells and tissues from the detrimental effects of inadequate oxygen supply.

Data Presentation

Due to the limited availability of specific quantitative data in the reviewed literature, the following tables summarize the qualitative findings and provide a template for the presentation of future quantitative results.

Table 1: Summary of Analgesic Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

| 1-Substituent Type | General Analgesic Activity | Quantitative Data (ED₅₀/IC₅₀) | Reference Compound |

| Aromatic | Present, generally higher activity | Data not available | Morphine, Aspirin |

| Heterocyclic | Present, generally higher activity | Data not available | Morphine, Aspirin |

| Aliphatic | Present | Data not available | Morphine, Aspirin |

Table 2: Summary of Antihypoxic Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

| 1-Substituent Type | General Antihypoxic Activity | Quantitative Data (e.g., % increase in survival time) | Reference Compound |

| Aromatic | Present | Data not available | Piracetam, Hypoxen |

| Heterocyclic | Present | Data not available | Piracetam, Hypoxen |

| Aliphatic | Present | Data not available | Piracetam, Hypoxen |

Experimental Protocols

The following are detailed methodologies for the assessment of analgesic and antihypoxic activities of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Protocols for Analgesic Activity Assessment

This model assesses the ability of a compound to reduce visceral pain.

-

Animals: Male albino mice (20-25 g).

-

Procedure:

-

Divide animals into groups (e.g., control, reference standard, and test compound groups at various doses).

-

Administer the test compound or reference standard (e.g., aspirin) orally or intraperitoneally. The control group receives the vehicle.

-

After a set pre-treatment time (e.g., 30-60 minutes), administer a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.

-

This method evaluates the central analgesic activity of a compound.

-

Animals: Male Wistar rats or albino mice.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Measure the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administer the test compound or a reference standard (e.g., morphine) to the respective groups.

-

At various time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their reaction time.

-

An increase in the reaction time compared to the baseline indicates an analgesic effect.

-

Protocols for Antihypoxic Activity Assessment

This model simulates hypoxia at normal atmospheric pressure.

-

Animals: Male albino mice.

-

Procedure:

-

Administer the test compound or a reference antihypoxic agent to the respective groups. The control group receives the vehicle.

-

After a pre-treatment period, place each mouse individually into a sealed container of a specific volume.

-